Chemical structure and physical properties of H-D-Thr(tBu)-OtBu
Chemical structure and physical properties of H-D-Thr(tBu)-OtBu
The Chemical Architecture and Physical Dynamics of H-D-Thr(tBu)-OtBu: A Technical Guide for Advanced Peptide Synthesis
As a Senior Application Scientist in peptide chemistry and drug development, I approach the integration of heavily protected, non-natural amino acids not merely as a synthetic step, but as an exercise in steric and electronic management. H-D-Thr(tBu)-OtBu is a highly specialized building block. By combining a D-amino acid backbone with orthogonal tert-butyl protection at both the C-terminus and the side-chain hydroxyl, it serves as a critical starting material for synthesizing protease-resistant peptidomimetics and complex therapeutic fragments.
This whitepaper dissects the structural nuances, handling dynamics, and field-proven coupling methodologies for H-D-Thr(tBu)-OtBu, providing a self-validating framework for its application in solution-phase peptide synthesis (SPS).
Structural Architecture & Chemical Identity
The utility of H-D-Thr(tBu)-OtBu lies in its precise stereochemistry and protective group strategy. The D-configuration (2R, 3S) is intentionally selected in drug design to induce specific secondary structures (such as β -turns) and to confer resistance against endogenous proteolytic degradation—a primary hurdle in peptide pharmacokinetics.
The molecule features a free N-terminal amine, making it an ideal nucleophile for fragment condensation. Simultaneously, the bulky tert-butyl (tBu) ether on the side chain prevents unwanted O-acylation, while the tert-butyl ester (OtBu) on the C-terminus prevents self-condensation and remains stable under standard basic conditions (e.g., Fmoc deprotection)[1].
Table 1: Chemical Identity & Structural Parameters
| Parameter | Value |
| Chemical Name | (2R,3S)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate |
| CAS Number | 685087-27-8 |
| Molecular Formula | C12H25NO3 |
| Molecular Weight | 231.33 g/mol |
| Stereochemistry | D-threo (2R, 3S) |
| SMILES String | CC(OC(C)(C)C)=O |
Physical Properties & Handling Dynamics
Unlike many standard Fmoc-protected amino acids that present as stable, crystalline powders, H-D-Thr(tBu)-OtBu typically exists as a liquid or viscous syrup at room temperature. This physical state necessitates strict handling protocols to maintain its ≥95% standard purity and prevent premature degradation.
Table 2: Physical Properties & Handling Specifications
| Property | Specification |
| Physical Form | Liquid / Viscous Syrup |
| Standard Purity | ≥ 95% |
| Storage Temperature | ≤ -20°C (Freezer) |
| Shipping Conditions | Cold-chain transportation required |
| Atmospheric Requirements | Inert atmosphere (Ar/N2), protect from light |
Expert Insight: The requirement for cold-chain transport and sub-zero storage is critical. Exposure to ambient moisture and temperature fluctuations can lead to slow hydrolysis of the ester or oxidation of the free amine. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation from introducing water into the reagent.
Mechanistic Role in Peptide Synthesis
H-D-Thr(tBu)-OtBu is engineered for orthogonal protection strategies . The tBu and OtBu groups are highly stable to the nucleophilic bases used in standard Solid-Phase Peptide Synthesis (SPPS), such as piperidine (used for Fmoc removal). However, they are highly labile to strong acids like Trifluoroacetic acid (TFA).
Because the C-terminus is blocked, this molecule cannot be directly loaded onto a standard SPPS resin. Instead, it is utilized as the C-terminal residue in solution-phase fragment synthesis . Once the desired peptide fragment is elongated from the N-terminus of this building block, a single global deprotection step with TFA simultaneously unmasks the C-terminal carboxylic acid and the side-chain hydroxyl, yielding the biologically active D-Threonine residue.
Experimental Workflow: Solution-Phase Coupling Protocol
The following protocol details the coupling of an Fmoc-protected amino acid to H-D-Thr(tBu)-OtBu. Due to the extreme steric bulk surrounding the α -carbon of the D-Thr derivative (caused by the adjacent tBu ether and tBu ester), standard carbodiimide chemistry (e.g., DCC/HOBt) often results in sluggish kinetics and elevated epimerization. Therefore, a highly reactive uronium/aminium salt (HATU) is mandated.
Step-by-Step Methodology
Phase 1: Carboxyl Activation
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Dissolve the carboxyl component (Fmoc-AA-OH, 1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
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Cool the mixture to 0°C under an argon atmosphere.
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Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Causality: HATU generates a highly reactive HOAt ester that forces aminolysis despite the steric hindrance of the nucleophile. DIPEA is chosen because it is a sterically hindered, non-nucleophilic base; it deprotonates the species without attacking the activated ester. The 0°C environment suppresses the formation of unreactive guanidinium byproducts.
Phase 2: Nucleophilic Addition 4. Add H-D-Thr(tBu)-OtBu (1.2 eq) to the activated mixture. 5. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality: A slight stoichiometric excess of the amine (1.2 eq) ensures the complete consumption of the typically more expensive Fmoc-AA-OH building block.
Phase 3: Self-Validating Checkpoint 6. Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. Trustworthiness: Do not proceed to work-up blindly. This protocol is self-validating: you must observe the disappearance of the Fmoc-AA-OH mass and the emergence of the desired dipeptide mass [M+H]+ in the extracted ion chromatogram (EIC). If unreacted acid remains, add an additional 0.2 eq of HATU/DIPEA.
Phase 4: Orthogonal Aqueous Work-up 7. Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with:
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5% aqueous Citric Acid (3 × 50 mL)
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Saturated aqueous NaHCO3 (3 × 50 mL)
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Brine (1 × 50 mL) Causality: This specific washing sequence acts as a liquid-liquid purification system. Citric acid protonates and pulls unreacted H-D-Thr(tBu)-OtBu and DIPEA into the aqueous waste. The NaHCO3 wash neutralizes and extracts unreacted Fmoc-AA-OH and the acidic HOAt byproduct.
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Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the high-purity protected dipeptide.
Workflow Visualization
Workflow diagram for the solution-phase coupling of H-D-Thr(tBu)-OtBu.
Analytical Validation & Quality Control
To confirm the structural integrity of the synthesized fragment, Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended alongside LC-MS. When analyzing the 1H -NMR spectrum of the coupled product, the successful incorporation of H-D-Thr(tBu)-OtBu is easily verified by the presence of two massive, distinct 9-proton singlets in the highly shielded region (typically between 1.10 ppm and 1.45 ppm), corresponding to the two tert-butyl groups. The absence of a free amine proton signal and the appearance of an amide doublet (NH) further validate the formation of the peptide bond.
References
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Sigma-Aldrich. "(2R,3S)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate Product Specifications". Sigma-Aldrich Catalog. Link
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AA Blocks. "685087-27-8 | (2R,3S)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate Technical Data". AA Blocks Database. 1[1]
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NextSDS. "tert-butyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate - Chemical Substance Information". NextSDS Regulatory Tracker. 2[2]
